molecular formula C18H17ClN4O B2942564 N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954816-65-0

N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2942564
CAS RN: 954816-65-0
M. Wt: 340.81
InChI Key: GVXYYXWIEAPORL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers led by Dr. Channing Der at the University of North Carolina at Chapel Hill. Since then, it has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Pesticide Interaction

Triazole derivatives, due to their structural versatility, are investigated for their interactions in agricultural applications. For instance, the combination of certain herbicides can transform in soil to produce unexpected residues, highlighting the potential of triazole compounds in creating hybrid molecules with unique properties for pest control (Bartha, 1969).

Cholinesterase Inhibition

Research on triazole derivatives also includes the exploration of their inhibitory effects on cholinesterase enzymes. New N-aryl derivatives of triazole have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds are promising for the development of treatments for diseases characterized by cholinesterase dysfunction (Riaz et al., 2020).

Antifungal Activity

The synthesis and in vitro evaluation of 1,2,3-triazole derivatives against Candida strains have revealed significant antifungal properties. Certain halogen-substituted triazole compounds have shown promising results, suggesting potential applications in developing new antifungal agents (Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives are also studied for their ability to inhibit corrosion, particularly in metallic materials. Their efficacy in preventing corrosion in acidic media, such as hydrochloric and sulfuric acid solutions, has been demonstrated through electrochemical methods and weight loss measurements. This application is vital for industries seeking to enhance the longevity and durability of their metal infrastructure (Bentiss et al., 2007; Lagrenée et al., 2002).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds derived from triazole has been pursued for their antimicrobial properties. Studies show that certain derivatives exhibit significant inhibition against various bacterial and fungal strains, offering a pathway for the development of new antimicrobial agents. This is particularly relevant in the face of rising antibiotic resistance (Desai et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-14-10-8-13(19)9-11-14)21-22-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXYYXWIEAPORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

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